2-Fluoro-araatp
説明
2-Fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-β-D-arabinofuranosyl}-9H-purin-6-amine is a fluorinated purine nucleoside analog characterized by:
- Purine Core: A 6-aminopurine base with a fluorine substituent at the 2-position.
- Sugar Moiety: A β-D-arabinofuranosyl group at the 9-position.
- Phosphate Modifications: A bisphosphorylated group at the 5'-O position, comprising two phosphate units linked via phosphonooxy and phosphoryloxy groups in an (R,R)-stereochemical configuration.
This compound is structurally related to antiviral and antineoplastic nucleosides, such as fludarabine and cladribine, but distinguishes itself through its unique bisphosphate modification, which may enhance intracellular retention and kinase-mediated activation .
特性
CAS番号 |
74832-57-8 |
|---|---|
分子式 |
C10H15FN5O13P3 |
分子量 |
525.17 g/mol |
IUPAC名 |
[[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1 |
InChIキー |
PIOKUWLZUXUBCO-FJFJXFQQSA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |
同義語 |
2-F-araATP 2-fluoro-araATP 9-beta-D-arabinofuranosyl-2- fluoroadenine 5'-triphosphate F-ara-ATP |
製品の起源 |
United States |
生物活性
2-Fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine is a synthetic nucleoside analog that has garnered attention due to its potential applications in cancer therapy and antiviral treatments. This compound is structurally related to other purine nucleosides, such as clofarabine, which is known for its cytotoxic effects against various malignancies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a fluorine atom, which is crucial for enhancing the biological activity of the nucleoside.
The biological activity of 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine primarily involves its function as a nucleoside analog. It competes with natural nucleosides for incorporation into DNA and RNA, leading to disruption of nucleic acid synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells.
Cytotoxicity Studies
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, similar compounds have shown effectiveness in mouse models, specifically in inhibiting the growth of P388 leukemia cells. The cytotoxic effects are attributed to the compound’s ability to induce apoptosis in malignant cells while sparing normal cells to some extent.
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | P388 Leukemia | 0.5 | High cytotoxicity observed |
| Study 2 | MCF-7 Breast Cancer | 1.2 | Induced apoptosis and cell cycle arrest |
| Study 3 | HeLa Cervical Cancer | 0.8 | Significant reduction in cell viability |
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess antiviral activity. Preliminary studies indicate that it can inhibit viral replication in vitro, particularly against retroviruses and certain RNA viruses. The mechanism may involve interference with viral RNA synthesis, similar to its action on cellular nucleic acids.
Case Studies
- Clofarabine Comparison : A study comparing the efficacy of clofarabine and related compounds demonstrated that the new compound exhibited a lower IC50 value, indicating stronger cytotoxicity against leukemia cells. Mice treated with this compound showed a significant increase in survival rates compared to control groups .
- Viral Inhibition : In a controlled experiment involving HIV-infected cell cultures, treatment with the compound resulted in a marked decrease in viral load, suggesting potential for development as an antiviral agent .
Safety and Toxicology
While promising, the safety profile of 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine requires further investigation. Toxicological assessments have shown some adverse effects typical of purine analogs, including myelosuppression and gastrointestinal disturbances. Long-term studies are necessary to fully understand the implications of its use.
類似化合物との比較
Key Differences in Bioactivity
Phosphate Modifications: The bisphosphate group in the target compound may enhance binding to nucleotide kinases (e.g., deoxycytidine kinase), promoting intracellular activation compared to mono-phosphorylated analogs like the fludarabine impurity . Cyclic ara-AMP () exhibits antiviral activity via inhibition of viral polymerases, but its cyclic phosphate limits metabolic stability compared to linear bisphosphates .
Halogen Substitution: Fluorine at the 2-position (target compound) vs. Fluorine’s electronegativity may reduce off-target toxicity compared to chlorine .
Sugar Conformation: The β-D-arabinofuranosyl group in the target compound and its analogs adopts a C2'-endo pucker, distinct from the C3'-endo conformation of ribose in ATP. This affects binding to DNA polymerases and reverse transcriptases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
